methylidene}(propoxy)amine CAS No. 338415-98-8](/img/structure/B2726590.png)

(Z)-{[2-(4-chlorophenyl)cyclopropyl](4-nitrophenyl)methylidene}(propoxy)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

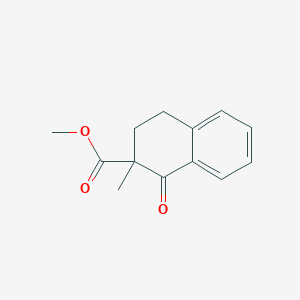

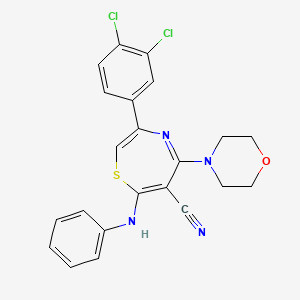

Molecular Structure Analysis

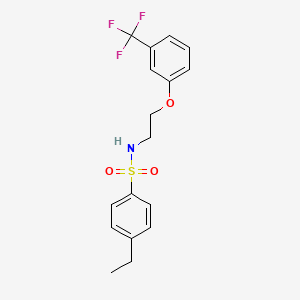

The molecular structure of this compound is based on its molecular formula, C19H19ClN2O3. It contains a cyclopropyl group, which is a three-membered carbon ring, attached to a 4-chlorophenyl group and a 4-nitrophenyl group . The exact spatial arrangement of these groups would depend on the specific synthetic pathway used.Applications De Recherche Scientifique

Mechanistic Probes in Nitrosation Reactions

Compounds similar to "(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(propoxy)amine" have been utilized as mechanistic probes in nitrosation reactions. The study by Loeppky and Elomari (2000) explored N-cyclopropyl-N-alkylanilines' reactions with nitrous acid, highlighting the selective cleavage of the cyclopropyl group and supporting a mechanism involving amine radical cation formation followed by rapid ring opening (Loeppky & Elomari, 2000). This suggests that compounds with cyclopropyl groups adjacent to nitrogen could be valuable in studying the dynamics of nitrosation processes.

Nucleofugality Patterns in Aminolysis and Phenolysis

Another area of application involves understanding nucleofugality patterns in aminolysis and phenolysis of thiocarbonates. Castro et al. (2009) provided kinetic insights into reactions of S-aryl O-aryl thiocarbonates with secondary alicyclic amines, contributing to a deeper understanding of reaction mechanisms and the influence of substituent effects on reaction rates (Castro et al., 2009). This research points to the potential use of structurally complex amines in probing reactivity and steric effects in organic transformations.

Synthesis of Drosophila Nicotinic Receptor Probes

Compounds incorporating elements like nitro groups and cyclopropyl rings have also been used in synthesizing probes for Drosophila nicotinic acetylcholine receptors. Zhang, Tomizawa, and Casida (2004) demonstrated novel approaches using alpha-nitro ketone intermediates for synthesizing 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as receptor probes (Zhang, Tomizawa, & Casida, 2004). This indicates the potential of structurally related compounds in developing tools for neurobiological research.

Antioxidant Oxidation Products StudyResearch on antioxidants based on N,N'-substituted p-phenylenediamines, such as those conducted by Rapta et al. (2009), investigates the electrochemical and spectroscopic properties of aromatic secondary amines, providing insights into the oxidation behavior of these compounds (Rapta et al., 2009). This kind of study could inform the development of new antioxidants or the improvement of existing ones, leveraging the structural motifs found in compounds like "(Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}(propoxy)amine."

Propriétés

IUPAC Name |

(Z)-1-[2-(4-chlorophenyl)cyclopropyl]-1-(4-nitrophenyl)-N-propoxymethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3/c1-2-11-25-21-19(14-5-9-16(10-6-14)22(23)24)18-12-17(18)13-3-7-15(20)8-4-13/h3-10,17-18H,2,11-12H2,1H3/b21-19+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIHPOQTFXRJFS-XUTLUUPISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCON=C(C1CC1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCO/N=C(/C1CC1C2=CC=C(C=C2)Cl)\C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2726507.png)

![2-amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2726518.png)

![7-(Trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-diol](/img/structure/B2726523.png)

![N-[(4-cyclohexyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2726527.png)

![ethyl 4-(2-(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2726530.png)